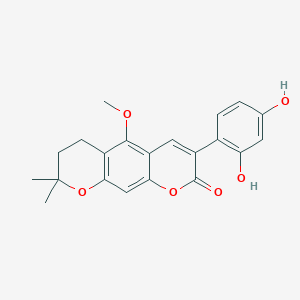

Isoglycycoumarin

Description

This compound has been reported in Glycyrrhiza uralensis, Glycyrrhiza glabra, and Glycyrrhiza inflata with data available.

Structure

3D Structure

Properties

IUPAC Name |

7-(2,4-dihydroxyphenyl)-5-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-21(2)7-6-13-18(27-21)10-17-15(19(13)25-3)9-14(20(24)26-17)12-5-4-11(22)8-16(12)23/h4-5,8-10,22-23H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHAXWBLJNBVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701115603 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoglycycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

117038-82-1 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117038-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701115603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoglycycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 °C | |

| Record name | Isoglycycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038873 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isoglycycoumarin: A Technical Guide to its Discovery, Natural Sources, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglycycoumarin is a prenylated isoflavonoid, a class of naturally occurring phenolic compounds that has garnered significant interest within the scientific community. Its structural similarity to other bioactive coumarins suggests a potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of the discovery, natural distribution, and known biological activities of this compound and its closely related isomer, glycycoumarin. Detailed experimental protocols for its isolation and key quantitative data are presented to support further research and development efforts.

Discovery and Natural Occurrence

The discovery of this class of coumarins dates back to 1984, when Zhu et al. first isolated glycycoumarin from the roots of Glycyrrhiza uralensis (licorice). This compound is a structural isomer of glycycoumarin and is considered a species-specific constituent of Glycyrrhiza uralensis. While both compounds are found in the genus Glycyrrhiza, their distribution and concentration vary significantly among different species.

Natural Sources

This compound and glycycoumarin have been primarily identified in the following plant species:

-

Glycyrrhiza uralensis (Ural licorice): This is the most significant natural source of both this compound and glycycoumarin.

-

Glycyrrhiza inflata (Inflated licorice): Contains significantly lower concentrations of these compounds compared to G. uralensis.

-

Glycyrrhiza glabra (Common licorice): this compound and glycycoumarin are typically not detected in this species.

Quantitative Analysis

The concentration of glycycoumarin, which serves as a proxy for the closely related this compound, has been quantified in various Glycyrrhiza species. This data is crucial for selecting appropriate raw materials for extraction and for standardizing extracts for research and commercial purposes.

| Plant Species | Plant Part | Compound | Concentration (% w/w) | Reference |

| Glycyrrhiza uralensis | Root | Glycycoumarin | 0.13% | [1] |

| Glycyrrhiza inflata | Root | Glycycoumarin | 0.005% | [1] |

| Glycyrrhiza glabra | Root | Glycycoumarin | Not Detected | [1] |

Experimental Protocols

The following section details a typical experimental protocol for the extraction and isolation of glycycoumarin from Glycyrrhiza uralensis, which can be adapted for the isolation of this compound.

Extraction

-

Grinding: The dried roots of Glycyrrhiza uralensis are ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is then subjected to extraction with an organic solvent. A common method involves refluxing with 90% ethanol. This process is typically repeated multiple times to ensure maximum yield.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure to remove the solvent.

-

Solvent-Solvent Partitioning: The concentrated extract is then partitioned between water and a non-polar organic solvent, such as ethyl acetate, to separate compounds based on their polarity. The coumarins will preferentially move into the ethyl acetate layer.

Isolation and Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over a silica gel stationary phase. The column is eluted with a gradient of solvents with increasing polarity (e.g., a mixture of dichloromethane and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Chromatographic Steps: Fractions containing the target compounds are pooled and may require further purification using techniques such as Sephadex LH-20 chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activities and Signaling Pathways

Research has indicated that this compound and its derivatives possess significant anti-inflammatory properties. A study on magnesium isoglycyrrhizinate, a salt of an this compound derivative, demonstrated its ability to suppress lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells. The mechanism of action involves the inhibition of two key inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, a kinase complex (IKK) is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines such as TNF-α, IL-6, and IL-1β. This compound derivatives have been shown to inhibit the phosphorylation of IKK and the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of pro-inflammatory genes.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated by phosphorylation. The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Inflammatory stimuli like LPS lead to the phosphorylation and activation of these MAPKs. Activated MAPKs, in turn, phosphorylate and activate various transcription factors, leading to the expression of inflammatory mediators. This compound derivatives have been found to inhibit the LPS-induced phosphorylation of p38, JNK, and ERK1/2, thereby downregulating the inflammatory response.

Conclusion

This compound represents a promising natural product with demonstrated anti-inflammatory potential. Its primary natural source, Glycyrrhiza uralensis, offers a viable starting point for its isolation and further investigation. The elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a solid foundation for future research into its therapeutic applications. This technical guide serves as a valuable resource for scientists and researchers aiming to explore the full potential of this compound in drug discovery and development. Further studies are warranted to fully characterize its pharmacological profile and to explore its efficacy in various disease models.

References

An In-Depth Technical Guide to Isoglycycoumarin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoglycycoumarin, a naturally occurring prenylated isoflavonoid. The document details its chemical structure, physicochemical properties, and key biological activities, with a focus on its roles as a selective probe for cytochrome P450 2A6 (CYP2A6) and an inhibitor of protein tyrosine phosphatase 1B (PTP1B). This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a flavonoid isolated from the roots of Glycyrrhiza uralensis. Its chemical structure is characterized by a coumarin core with a dihydroxyphenyl substituent and a dimethylpyran ring.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-(2,4-dihydroxyphenyl)-5-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one | PubChem |

| CAS Number | 117038-82-1 | PubChem |

| Molecular Formula | C₂₁H₂₀O₆ | PubChem |

| Molecular Weight | 368.38 g/mol | GlpBio |

| Appearance | Solid | PubChem |

| Melting Point | 235 °C | PubChem |

| Solubility | Soluble in DMSO | GlpBio |

Biological Activities and Mechanisms of Action

This compound has demonstrated significant biological activity, primarily as a selective modulator of important drug-metabolizing enzymes and signaling proteins.

Selective Probe for Cytochrome P450 2A6 (CYP2A6)

Research has identified this compound as a highly selective probe for human cytochrome P450 2A6 (CYP2A6), an enzyme involved in the metabolism of nicotine and various procarcinogens.[1] A study by Wang et al. (2017) demonstrated that CYP2A6 is the major enzyme responsible for the metabolism of this compound.[1]

Table 2: Kinetic Parameters for this compound Metabolism by CYP2A6

| Parameter | Value | Enzyme Source |

| Km | 7.98 µM | Human liver microsomes |

| Km | 10.14 µM | Recombinant human CYP2A6 |

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

This compound has also been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin and leptin signaling pathways.[1] PTP1B is a well-established therapeutic target for type 2 diabetes and obesity.[2][3] The inhibition of PTP1B by this compound suggests its potential as a lead compound for the development of novel therapeutics for metabolic disorders.

Signaling Pathways

PTP1B plays a crucial role in attenuating the signaling cascades initiated by insulin and leptin. By inhibiting PTP1B, this compound can potentially enhance these signaling pathways, leading to improved glucose homeostasis and energy balance.

Insulin Signaling Pathway

The insulin signaling pathway is initiated by the binding of insulin to its receptor, leading to a cascade of phosphorylation events that ultimately result in glucose uptake and utilization. PTP1B acts as a negative regulator by dephosphorylating the activated insulin receptor and its substrates. Inhibition of PTP1B by this compound would be expected to potentiate insulin signaling.

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Leptin Signaling Pathway

Leptin, a hormone primarily produced by adipose tissue, regulates energy balance by signaling to the hypothalamus. The leptin receptor-mediated signaling cascade is also negatively regulated by PTP1B. By inhibiting PTP1B, this compound may enhance leptin sensitivity.

Caption: Leptin signaling pathway and the inhibitory role of PTP1B.

Experimental Protocols

The following are generalized protocols for the key experiments cited. It is important to note that the detailed experimental conditions from the original research articles may vary.

Cytochrome P450 (CYP2A6) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory potential of a compound on CYP2A6 activity using human liver microsomes.

Objective: To determine the concentration of this compound that inhibits 50% of CYP2A6 metabolic activity (IC₅₀).

Materials:

-

Human Liver Microsomes (HLMs)

-

This compound (test inhibitor)

-

Coumarin (CYP2A6 probe substrate)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound and coumarin in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test inhibitor and substrate by diluting the stock solutions in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the following in order: phosphate buffer, HLM, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the metabolic reaction by adding the coumarin substrate and the NADPH regenerating system.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the formation of the metabolite (7-hydroxycoumarin) using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percent inhibition of CYP2A6 activity for each concentration of this compound compared to a vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable model using non-linear regression analysis.

-

Caption: Experimental workflow for the CYP2A6 inhibition assay.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against PTP1B using a colorimetric substrate.

Objective: To determine the concentration of this compound that inhibits 50% of PTP1B enzymatic activity (IC₅₀).

Materials:

-

Recombinant human PTP1B enzyme

-

This compound (test inhibitor)

-

p-Nitrophenyl phosphate (pNPP) (substrate)

-

Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

-

Sodium hydroxide (NaOH) (for reaction termination)

-

96-well plates

-

Incubator

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare working solutions of this compound by serial dilution in the assay buffer.

-

Prepare a solution of pNPP in the assay buffer.

-

Prepare a solution of PTP1B enzyme in the assay buffer.

-

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the PTP1B enzyme solution.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the pNPP substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding a solution of NaOH.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition of PTP1B activity for each concentration of this compound relative to a control without inhibitor.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for the PTP1B inhibition assay.

Conclusion

This compound is a promising natural product with well-defined activities as a selective probe for CYP2A6 and an inhibitor of PTP1B. Its ability to modulate these key biological targets highlights its potential for use as a research tool and as a scaffold for the development of new therapeutic agents for metabolic diseases. Further investigation into its mechanism of action and in vivo efficacy is warranted.

References

Isoglycycoumarin from Glycyrrhiza uralensis: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Isoglycycoumarin, a significant coumarin compound isolated from the roots and rhizomes of Glycyrrhiza uralensis (licorice). This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further investigation and drug development efforts.

Overview of Biological Activities

This compound, along with its isomer glycycoumarin, has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer effects.[1][2][3] These activities are attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1]

| Compound | Concentration (µM) | Inhibition of NO Secretion | Cell Line | Inducer |

| Glycycoumarin (Isomer) | 25 | >50% | RAW264.7 | LPS (0.5 µg/mL) |

| Glycycoumarin (Isomer) | 50 | >50% | RAW264.7 | LPS (0.5 µg/mL) |

Data for the direct isomer, Glycycoumarin, is presented here to provide context for the anti-inflammatory potential of this class of coumarins.[1]

Objective: To evaluate the anti-inflammatory effect of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW264.7 mouse macrophage-like cells.[1]

Methodology:

-

Cell Culture: RAW264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Cells are pre-treated for a specified period (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 0.5 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group are included.[1]

-

Incubation: The plates are incubated for a further 24 hours.

-

NO Measurement (Griess Assay):

-

The supernatant from each well is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development (azo dye formation).

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

-

Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

This compound is believed to exert its anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the expression of pro-inflammatory enzymes and cytokines.[4]

Hepatoprotective and Antioxidant Activity

Glycycoumarin, an isomer of this compound, has been shown to protect against liver injury induced by alcohol and acetaminophen.[1] This protective effect is largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and induce autophagy.[1][5]

Objective: To determine if a compound activates the Nrf2 signaling pathway by assessing the protein levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).

Cell Lines: AML-12 (mouse hepatocyte) or HepG2 (human liver cancer) cells.[5]

Methodology:

-

Cell Culture and Seeding: Cells are cultured as described previously and seeded in 6-well plates.

-

Treatment: Cells are treated with the test compound (e.g., this compound) at various concentrations for a specified time (e.g., 6, 12, or 24 hours). A vehicle control is included.

-

Cell Lysis:

-

Cells are washed with ice-cold phosphate-buffered saline (PBS).

-

A lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors is added to each well to extract total cellular proteins.

-

Cells are scraped and the lysate is collected and centrifuged to remove cellular debris.

-

-

Protein Quantification: The protein concentration of the supernatant is determined using a protein assay kit (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with loading buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting:

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of Nrf2 and HO-1 are normalized to the loading control.

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or activators like this compound can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), upregulating their expression and enhancing the cell's defense against oxidative damage.[6] Glycycoumarin has also been shown to activate Nrf2 via the p38 pathway.[5]

Other Potential Biological Activities

Research on coumarins from Glycyrrhiza uralensis suggests a broader range of biological activities that warrant further investigation for this compound.

-

Anticancer Activity: Coumarins have been studied for their potential to inhibit cancer cell growth and induce apoptosis.[3][7] The mechanisms may involve the modulation of various signaling pathways, including PI3K/Akt.[8]

-

Neuroprotective Effects: Other coumarin derivatives have shown neuroprotective effects against oxidative stress-induced neuronal cell death, suggesting a potential role for this compound in neurodegenerative disease models.[9][10]

-

Antibacterial Activity: Compounds isolated from Glycyrrhiza uralensis have demonstrated antibacterial activity against oral pathogens.[11]

-

PD-1/PD-L1 Inhibition: Phenolic compounds, including coumarins from this plant, have shown weak inhibitory activities against the PD-1/PD-L1 immune checkpoint pathway.[12][13]

Summary and Future Directions

This compound, a key coumarin from Glycyrrhiza uralensis, demonstrates significant biological activity, particularly in the realms of anti-inflammatory and antioxidant responses. Its mechanisms of action appear to be centered on the modulation of critical signaling pathways like NF-κB, MAPK, and Nrf2. While promising, the current body of research has limitations, including a low yield of this compound from natural sources and a need for more extensive in vivo studies to confirm its therapeutic potential.[1][2]

Future research should focus on:

-

Developing efficient synthetic methods to obtain sufficient quantities of this compound for comprehensive pharmacological testing.[1]

-

Conducting detailed in vivo studies to evaluate its efficacy and safety in animal models of inflammatory diseases, liver injury, and cancer.

-

Elucidating the full spectrum of its molecular targets and signaling pathways.

-

Investigating its potential as a lead compound for the development of novel therapeutics.

References

- 1. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: Glycycoumarin, Glycyrin, and 3-O-Methylglycyrol [mdpi.com]

- 2. Pharmacological Activities and Pharmacokinetics of Glycycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycycoumarin ameliorates alcohol-induced hepatotoxicity via activation of Nrf2 and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Potential of Pyranocoumarins from Angelica gigas Nakai on Glutamate-Induced Hippocampal Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Isoflavonoids and coumarins from Glycyrrhiza uralensis: antibacterial activity against oral pathogens and conversion of isoflavans into isoflavan-quinones during purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenolic compounds from cultivated Glycyrrhiza uralensis and their PD-1/PD-L1 inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Isoglycycoumarin: A Bioactive Flavonoid for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglycycoumarin, a naturally occurring flavonoid predominantly found in the roots of Glycyrrhiza species (licorice), has emerged as a compound of significant interest in the field of drug discovery. As a member of the coumarin family, this compound possesses a unique chemical structure that contributes to its diverse pharmacological activities. Extensive research has highlighted its potential as a potent anti-inflammatory, antioxidant, and anticancer agent. This technical guide provides a comprehensive overview of the bioactive properties of this compound, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols to facilitate further investigation and development. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the pharmaceutical and biotechnology industries.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data reported for this compound and related coumarin compounds, providing a comparative overview of their therapeutic potential.

Table 1: Anti-inflammatory Activity of Coumarin Derivatives

| Compound | Assay System | Parameter | Value | Reference |

| Glycycoumarin | LPS-stimulated RAW 264.7 macrophages | IC50 (PGE2 inhibition) | 30.5 ± 1.1 µmol/l | [1] |

| Acenocoumarol | LPS-activated RAW264.7 macrophages | IC50 (NO synthesis inhibition) | 191.62 ± 9.21 μM | [2] |

| 7-Acetoxycoumarin | LPS-treated RAW 264.7 macrophages | Inhibition of IL-1β at 200 µM | ~80% | [3] |

| 6-Methylcoumarin | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | Concentration-dependent | [4] |

Table 2: Antioxidant Activity of Coumarin Derivatives

| Compound | Assay | Parameter | Value | Reference |

| Glycycoumarin | ABTS radical scavenging | EC50 | 4.32 ± 0.13 µmol/l | [1] |

| Glycycoumarin | Lipid peroxidation inhibition | EC50 | 11.9 ± 0.05 µmol/l | [1] |

| Coumarin Compound II | DPPH radical scavenging | IC50 | 712.85 µM | [5] |

| Coumarin Compound I | Superoxide radical scavenging | IC50 | 641.21 µM | [5] |

Table 3: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line | Parameter | Value | Reference |

| Curcumin-benzoquinone analog | MDA-MB-231 | IC50 | 2.94 µg/mL | [1] |

| Synthetic β-nitrostyrene derivative | MCF-7 | IC50 | 0.81 ± 0.04 μg/mL | [6] |

| Genistein | MCF-7 | IC50 | 73.89 µM | [6] |

| Coumarin-based hydroxamate | MCF-7 | IC50 | 1.84 µM | [7] |

Signaling Pathway Modulation

This compound and related licorice-derived coumarins exert their anti-inflammatory and anticancer effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Bioactive compounds from licorice, such as glycycoumarin, have been shown to suppress this pathway.[1][8] The proposed mechanism involves the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[8]

Caption: this compound inhibits NF-κB signaling.

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade, comprising ERK, JNK, and p38 kinases, plays a crucial role in cell proliferation, differentiation, and apoptosis. Licorice compounds have been demonstrated to attenuate MAPK signaling by inhibiting the phosphorylation of these key kinases.[8] This inhibitory action contributes to the anti-inflammatory and anticancer properties of these flavonoids.

Caption: this compound modulates MAPK signaling.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the bioactivity of this compound.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol details the assessment of the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Maintenance:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Experimental Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare various concentrations of this compound in DMEM.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A group of cells without LPS stimulation will serve as a negative control, and a group with LPS stimulation but without this compound treatment will serve as a positive control.

3. Nitric Oxide (NO) Measurement (Griess Assay):

-

After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of positive control - Absorbance of sample) / Absorbance of positive control] x 100

4. Cell Viability Assay (MTT Assay):

-

To ensure that the observed NO inhibition is not due to cytotoxicity, perform an MTT assay.

-

After removing the supernatant for the Griess assay, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to the remaining cells in each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

Caption: Anti-inflammatory assay workflow.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1. Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound in methanol.

-

Ascorbic acid or Trolox can be used as a positive control.

2. Experimental Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution.

-

A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

A blank well should contain 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

3. Absorbance Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.

Caption: DPPH antioxidant assay workflow.

Anticancer Activity Assay in MCF-7 Breast Cancer Cells

This protocol outlines the procedure to evaluate the cytotoxic effects of this compound on the human breast adenocarcinoma cell line, MCF-7.

1. Cell Culture and Maintenance:

-

Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 48 or 72 hours. A vehicle-treated group will serve as a control.

-

After the incubation period, add 100 µL of MTT solution (0.5 mg/mL in medium) to each well and incubate for 4 hours.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Seed MCF-7 cells in a 6-well plate.

-

Treat the cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Caption: Anticancer assay workflow for MCF-7 cells.

Conclusion

This compound stands out as a promising bioactive flavonoid with a multifaceted pharmacological profile. Its demonstrated anti-inflammatory, antioxidant, and anticancer activities, mediated at least in part through the modulation of the NF-κB and MAPK signaling pathways, underscore its potential for the development of novel therapeutics. This technical guide provides a foundational resource for researchers, offering a compilation of quantitative data, mechanistic insights, and detailed experimental protocols. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety of this compound and to translate its potential into tangible clinical applications for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 5. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Absorption, tissue distribution, and excretion of glycycoumarin, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]

- 7. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Preliminary In-vitro Studies of Isoglycycoumarin

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of available scientific literature, it has been determined that there are currently no specific preliminary in-vitro studies published for the compound Isoglycycoumarin . The search for quantitative data, detailed experimental protocols, and defined signaling pathways related to this compound did not yield any direct results.

While the requested in-depth technical guide on this compound cannot be produced at this time due to the absence of specific data, this document aims to provide a representative framework. To illustrate the expected data presentation, experimental methodologies, and pathway visualizations, we will use a well-studied related class of compounds, coumarins , as a proxy. The following sections are based on published in-vitro studies of various coumarin derivatives and are intended to serve as a template for future research on this compound.

Introduction to Coumarins and Their In-vitro Biological Activities

Coumarins are a large class of phenolic substances found in many plants. They have attracted significant scientific interest due to their diverse pharmacological properties. Various derivatives of the basic coumarin scaffold have been investigated for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer activities.

In-vitro studies on coumarin derivatives have demonstrated their ability to modulate key signaling pathways involved in inflammation and carcinogenesis. For instance, compounds such as 7-acetoxycoumarin, 4-methylcoumarin derivatives, 4-hydroxycoumarin, and 6-methylcoumarin have shown significant anti-inflammatory effects in cellular models.[1][2][3][4] These effects are often attributed to the inhibition of pro-inflammatory mediators and the modulation of signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][4][5]

Quantitative Data Summary (Illustrative Example)

The following tables represent the type of quantitative data that would be generated from in-vitro studies of a compound like this compound. The data presented here is hypothetical and based on typical findings for other coumarin derivatives.

Table 1: Cytotoxicity of a Representative Coumarin Derivative on RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | ± 4.5 |

| 10 | 98.2 | ± 3.8 |

| 25 | 95.6 | ± 4.1 |

| 50 | 92.3 | ± 3.5 |

| 100 | 89.7 | ± 4.2 |

Table 2: Inhibitory Effect of a Representative Coumarin Derivative on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Treatment | Nitric Oxide (NO) Production (% of Control) | Prostaglandin E2 (PGE2) Production (% of Control) |

| Control | 100 | 100 |

| LPS (1 µg/mL) | 250 | 320 |

| LPS + Coumarin (10 µM) | 180 | 240 |

| LPS + Coumarin (25 µM) | 120 | 160 |

| LPS + Coumarin (50 µM) | 80 | 110 |

Experimental Protocols (Illustrative Examples)

Detailed methodologies are crucial for the reproducibility of in-vitro studies. Below are representative protocols for key experiments typically performed to assess the anti-inflammatory properties of a novel compound.

Cell Culture and Maintenance

RAW 264.7 murine macrophage cells would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

-

Pre-treat the cells with the test compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression

-

Lyse the treated cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using the Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization (Illustrative Example)

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways that could be modulated by this compound, based on the known mechanisms of other coumarins.

Caption: Hypothetical inhibition of NF-κB and MAPK signaling pathways by this compound.

Caption: A typical experimental workflow for in-vitro anti-inflammatory screening.

Conclusion and Future Directions

While direct in-vitro data for this compound is not yet available, the established methodologies and known signaling pathways for other coumarin derivatives provide a clear roadmap for future investigations. Researchers are encouraged to utilize the experimental protocols and analytical approaches outlined in this guide to explore the potential biological activities of this compound. Future studies should focus on determining its cytotoxicity, its effects on inflammatory mediators, and its impact on key signaling pathways such as NF-κB and MAPK in relevant cell models. Such research will be crucial in uncovering the therapeutic potential of this novel compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxycoumarin Exhibits Antinociceptive and Anti-Inflammatory Effects Through Cytokine Modulation: An Integrated In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acenocoumarol Exerts Anti-Inflammatory Activity via the Suppression of NF-κB and MAPK Pathways in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Isoglycycoumarin: A Technical Guide to its Role in Traditional Medicine and Modern Pharmacology

Abstract

Isoglycycoumarin, a prenylated coumarin found in the roots of Glycyrrhiza species (licorice), has been a component of traditional medicine for centuries, primarily through the use of licorice-based remedies.[1][2] While its specific role has often been undifferentiated from other bioactive compounds in licorice, modern pharmacological studies are beginning to elucidate its distinct therapeutic potential. This technical guide provides an in-depth overview of the current understanding of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used to investigate them. Due to the limited availability of quantitative data and mechanistic studies specifically on this compound, this guide also incorporates data from its close structural isomer, glycycoumarin, to provide a more comprehensive, albeit inferred, understanding. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic promise of this natural compound.

Traditional Medicine Context

Licorice, the source of this compound, has a long and well-documented history in traditional medicine systems worldwide, including Traditional Chinese Medicine, where it is known as "Gancao".[3][4] It has been traditionally used to treat a wide array of ailments, including respiratory and digestive disorders, liver diseases, and inflammation.[4][5] The therapeutic effects of licorice are attributed to its complex mixture of phytochemicals, including triterpenoids, flavonoids, and coumarins.[3][6] While traditional texts do not single out this compound, its presence in this widely used medicinal plant suggests its contribution to the overall therapeutic profile of licorice.

Pharmacological Activities

This compound, along with other coumarins from licorice, has been investigated for a range of pharmacological activities.[1][2][7] The primary activities of interest include hepatoprotective, anti-inflammatory, anticancer, and antibacterial effects.

Quantitative Data on Pharmacological Activities

Quantitative data specifically for this compound remains limited in publicly accessible literature. However, studies on its isomer, glycycoumarin, provide valuable insights into the potential potency of this class of compounds. The following table summarizes the available quantitative data for glycycoumarin, which can serve as a reference for the potential efficacy of this compound.

| Pharmacological Activity | Test System | Compound | Measurement | Value | Reference |

| Anti-inflammatory | LPS-induced RAW264.7 macrophages | Glycycoumarin | NO Production Inhibition | >50% at 50 µM | [8] |

| Hepatoprotective | Acetaminophen-induced liver injury in mice | Glycycoumarin | N/A | Protective effect observed | [3] |

| Anticancer | Human hepatoma HepG2 cells | Glycycoumarin | N/A | Apoptosis induction | [3] |

Signaling Pathways and Mechanisms of Action

The mechanisms through which this compound and related coumarins exert their pharmacological effects are beginning to be understood. The primary signaling pathways implicated are involved in inflammation, oxidative stress, and apoptosis.

Hepatoprotective and Anti-inflammatory Mechanisms

Studies on glycycoumarin suggest that its hepatoprotective and anti-inflammatory effects are mediated through the activation of the Nrf2 pathway and inhibition of pro-inflammatory mediators. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.

Anticancer Mechanism

The anticancer activity of glycycoumarin in liver cancer cells has been linked to the induction of apoptosis through the p53 signaling pathway.

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

References

- 1. researchgate.net [researchgate.net]

- 2. Search [sciprofiles.com]

- 3. Absorption, tissue distribution, and excretion of glycycoumarin, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The correlation between pharmacological activity and contents of eight constituents of Glycyrrhiza uralensis Fisch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Traditional Uses, Bioactive Chemical Constituents, and Pharmacological and Toxicological Activities of Glycyrrhiza glabra L. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Activities and Pharmacokinetics of Glycycoumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Spectroscopic and Mechanistic Insights into Isoglycycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglycycoumarin, a naturally occurring isoflavonoid found in the roots of Glycyrrhiza uralensis (licorice), has garnered interest within the scientific community for its potential therapeutic properties. As a member of the coumarin family, its structural features suggest a range of biological activities. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its analysis, and a proposed mechanism of action involving the PI3K/Akt/mTOR signaling pathway.

Spectroscopic Data of this compound

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.20 - 3.40 | m | |

| H-3 | 4.20 - 4.40 | m | |

| H-5 | 6.40 - 6.60 | s | |

| H-6' | 7.20 - 7.40 | d | 8.0 - 9.0 |

| H-5' | 6.80 - 7.00 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-3' | 6.70 - 6.90 | d | 2.0 - 3.0 |

| OCH₃ | 3.80 - 4.00 | s | |

| C(CH₃)₂ | 1.40 - 1.60 | s | |

| OH | 9.00 - 12.00 | br s |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Predicted Chemical Shift (δ, ppm) |

| C-2 | 70 - 75 |

| C-3 | 80 - 85 |

| C-4 | 160 - 165 |

| C-4a | 100 - 105 |

| C-5 | 95 - 100 |

| C-5a | 155 - 160 |

| C-6 | 110 - 115 |

| C-9a | 150 - 155 |

| C-1' | 115 - 120 |

| C-2' | 130 - 135 |

| C-3' | 105 - 110 |

| C-4' | 155 - 160 |

| C-5' | 100 - 105 |

| C-6' | 125 - 130 |

| OCH₃ | 55 - 60 |

| C(CH₃)₂ | 25 - 30 |

| C(CH₃)₂ | 75 - 80 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₀O₆ |

| Exact Mass | 368.1260 |

| Molecular Weight | 368.38 |

| Ionization Mode | ESI+ |

| Predicted [M+H]⁺ | 369.1333 |

| Predicted Major Fragments | m/z 353, 337, 311, 205, 165 |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR and MS data for isoflavonoids like this compound, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical and should be based on the solubility of the compound.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 16 to 128, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a longer relaxation delay of 2-5 seconds.

-

Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 to 4096) is required.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Full Scan MS Analysis:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire full scan mass spectra in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-1000).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve maximum signal intensity and stability.

-

-

Tandem MS (MS/MS) Analysis for Fragmentation Pattern:

-

Select the protonated molecule [M+H]⁺ as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to induce fragmentation.

-

Acquire the product ion spectrum to identify the characteristic fragment ions.

-

-

Data Analysis: Analyze the mass spectra to determine the accurate mass of the molecular ion and its fragments. Use this information to confirm the elemental composition and elucidate the fragmentation pathways.

Proposed Signaling Pathway Inhibition

While the direct molecular targets of this compound are still under investigation, related isoflavonoids from licorice, such as isoliquiritigenin, have been shown to exert their biological effects by modulating key cellular signaling pathways. A plausible mechanism of action for this compound involves the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.

Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates the hypothetical inhibition of Phosphoinositide 3-kinase (PI3K) by this compound. By blocking PI3K, this compound could prevent the downstream activation of Akt and mTOR, ultimately leading to a reduction in cell growth and survival. This proposed mechanism provides a rationale for investigating this compound as a potential therapeutic agent in diseases characterized by aberrant PI3K/Akt/mTOR signaling, such as cancer. Further experimental validation is required to confirm this hypothesis.

Potential Therapeutic Targets of Isoglycycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglycycoumarin (IGCM), a prenylated coumarin found in plants of the Glycyrrhiza genus, is emerging as a compound of significant interest in therapeutic research. As a member of the coumarin family, it shares a structural backbone with numerous compounds known for their diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic targets, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing implicated signaling pathways. The primary focus is on its anticancer, anti-inflammatory, and neuroprotective potential.

Core Therapeutic Areas and Molecular Targets

This compound has demonstrated promising activity in several key therapeutic areas. The following sections detail the identified molecular targets and pathways.

Anticancer Activity

Recent studies have elucidated a direct anticancer effect of this compound, particularly against liver cancer. The primary identified molecular target is T-LAK cell-originated protein kinase (TOPK) , an oncogenic kinase.[1] By directly binding to and inactivating TOPK, this compound triggers a cascade of events leading to the activation of the p53 signaling pathway .[1][2] This activation, in turn, induces cell cycle arrest at the G1 phase and promotes apoptosis in cancer cells.[1]

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO) , interleukin-6 (IL-6) , and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages.[3] This activity suggests that this compound may modulate inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are known to be targeted by other coumarin derivatives.[4][5]

Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound are still emerging, evidence from related compounds isolated from Glycyrrhiza species suggests a strong potential.[4][6] The neuroprotective mechanisms of similar coumarins are often attributed to their potent antioxidant properties and their ability to mitigate oxidative stress, a key contributor to neurodegenerative diseases.[5][7] These compounds have been shown to protect neuronal cells from apoptosis induced by neurotoxins.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

| Compound | Cell Line | Activity | Concentration/Effect | Reference |

| This compound | HepG2 | Cell Cycle Arrest | 50µM caused a significant increase in G1 phase cells. | [1] |

| This compound | HepG2 | Cell Growth Inhibition | Dose-dependent inhibition. | [1] |

| Compound | Cell Model | Mediator Inhibited | Effect | Reference |

| This compound | RAW264.7 Macrophages | Nitric Oxide (NO) | Strong inhibition of LPS-induced NO secretion. | [3] |

| This compound | RAW264.7 Macrophages | IL-6 | Significant inhibition of LPS-induced IL-6 expression. | [3] |

| This compound | RAW264.7 Macrophages | TNF-α | Significant inhibition of LPS-induced TNF-α expression. | [3] |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.

Caption: Anticancer signaling pathway of this compound.

References

- 1. Glycycoumarin exerts anti-liver cancer activity by directly targeting T-LAK cell-originated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Absorption, tissue distribution, and excretion of glycycoumarin, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. A mechanistic review of pharmacological activities of homeopathic medicine licorice against neural diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silymarin suppresses TNF-induced activation of NF-kappa B, c-Jun N-terminal kinase, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chinese Herbal Medicine Glycyrrhiza inflataReduces Aβ Aggregation and Exerts Neuroprotection through Anti-Oxidation and Anti-Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

Isoglycycoumarin and its Derivatives in Licorice: A Technical Guide for Researchers

Introduction

Licorice, the root of Glycyrrhiza species, has a long history of medicinal use across various cultures. Its therapeutic properties are attributed to a diverse array of secondary metabolites, among which coumarins represent a significant class of bioactive compounds. Isoglycycoumarin and its derivatives, a specific group of 3-arylcoumarins found in licorice, have garnered increasing interest within the scientific community for their potential pharmacological activities, including anti-inflammatory, anticancer, and hepatoprotective effects. This technical guide provides an in-depth overview of this compound and its related compounds, focusing on their chemical properties, biosynthesis, quantification, and mechanisms of action, with a particular emphasis on their modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of these natural products.

Chemical Structures and Derivatives

This compound is a 3-arylcoumarin characterized by a specific arrangement of hydroxyl and methoxy groups on its phenyl and coumarin rings. Its derivatives, also found in licorice, share the core 3-arylcoumarin scaffold but differ in their substitution patterns, which can significantly influence their biological activity.

Quantitative Analysis

The concentration of this compound and its derivatives can vary depending on the Glycyrrhiza species, geographical origin, and processing methods. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of these compounds.

Table 1: Glycycoumarin Content in Glycyrrhiza uralensis

| Plant Material | Extraction Method | Analyte | Concentration (% w/w of boiled water extract) | Reference |

| 4-year-old cultivated G. uralensis roots | Boiled water extraction | Glycycoumarin | 0.10 ± 0.02 | [1] |

| Wild G. uralensis (licorice) | Boiled water extraction | Glycycoumarin | 0.10 ± 0.06 | [1] |

Pharmacological Activities and Efficacy

This compound and its derivatives have demonstrated a range of biological activities in preclinical studies. Their anti-inflammatory and anticancer properties are of particular interest for drug discovery and development. The efficacy of these compounds is often evaluated through in vitro assays measuring their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Table 2: Anticancer Activity of Selected 3-Arylcoumarin Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Arylcoumarin derivative 64 | KB | 5.18 | [2] |

| 3-Arylcoumarin derivative 64 | MCF-7/ADR | 11.94 | [2] |

| 3-Arylcoumarin derivative 65 | MCF-7/ADR | 11.11 | [2] |

Experimental Protocols

Isolation of this compound and its Derivatives from Licorice Root

A general protocol for the isolation of coumarins from licorice root involves solvent extraction followed by chromatographic separation.

-

Extraction:

-

Powdered licorice root is extracted with a suitable solvent, such as 90% ethanol, under reflux.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned with a solvent of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, for example, a mixture of dichloromethane and methanol, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

-

Further purification of the fractions is achieved using preparative high-performance liquid chromatography (HPLC) to obtain the pure compounds.

-

Characterization of this compound and its Derivatives

The structural elucidation of the isolated compounds is performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded to determine the proton and carbon framework of the molecule.

-

2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons and to fully assign the structure.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

-

Fragmentation patterns observed in MS/MS experiments provide further structural information.

-

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific duration.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

-

Measurement of NO Production: The amount of NO produced in the culture medium is quantified using the Griess reagent.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is calculated from the dose-response curve.

Signaling Pathway Modulation

This compound and other licorice compounds have been shown to exert their biological effects by modulating key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are crucial regulators of cellular processes such as inflammation, proliferation, and apoptosis.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, leading to the regulation of gene expression.

References

- 1. Pharmaceutical evaluation of cultivated Glycyrrhiza uralensis roots in comparison of their antispasmodic activity and glycycoumarin contents with those of licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Isoglycycoumarin from Licorice Root

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglycycoumarin is a prenylated coumarin found in the roots of licorice species, primarily Glycyrrhiza uralensis. Like other coumarins isolated from licorice, this compound is investigated for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from licorice root, compiled from established methods for related compounds. Additionally, it outlines potential biological activities and associated signaling pathways for further research and drug development.

Data Presentation: Extraction and Purification of Bioactive Compounds from Licorice Root

| Compound | Extraction Method | Purification Method | Yield | Purity | Source |

| Glycyrrhizin | Methanol-water (70:30 v/v) extraction | High-Speed Counter-Current Chromatography (HSCCC) | 42.2 mg from 130 mg crude extract (32.5%) | 96.8% | [3] |

| Liquiritigenin | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | 0.52% of crude extract | 98.9% | [4] |

| Isoliquiritigenin | Not specified | High-Speed Counter-Current Chromatography (HSCCC) | 0.32% of crude extract | 98.3% | [4] |

| Inflacoumarin A | Ethanol extraction | High-Speed Counter-Current Chromatography (HSCCC) | 6 mg from 70 mg crude extract (8.6%) | 99.6% | [5][6] |

| Licochalcone A | Ethanol extraction | High-Speed Counter-Current Chromatography (HSCCC) | 8 mg from 70 mg crude extract (11.4%) | 99.1% | [5][6] |

| Glycyrrhizic Acid | Ethanol/water (30:70, v/v) | Not specified | 2.39 mg/g of licorice | 89.7% (Recovery) | [7] |

Experimental Protocols

The following protocols are based on established methodologies for the extraction and purification of coumarins and other phenolic compounds from licorice root.[7][8]

Preparation of Licorice Root Material

-

Procurement: Obtain dried roots of Glycyrrhiza uralensis.

-

Grinding: Grind the dried roots into a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.

-

Drying: Ensure the powdered material is thoroughly dried in a ventilated oven at 40-50°C to a constant weight to remove residual moisture.

Extraction of Crude this compound

This protocol utilizes solvent extraction, a common method for obtaining bioactive compounds from plant materials.

-

Solvent Selection: Prepare an extraction solvent of 70% ethanol in deionized water (v/v).

-

Maceration/Sonication:

-

Place 100 g of the dried licorice root powder in a large flask.

-

Add 1 L of the 70% ethanol solvent.

-

Stir the mixture at room temperature for 24 hours (maceration) or place it in an ultrasonic bath for 1-2 hours (sonication-assisted extraction) to enhance extraction efficiency.

-

-

Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Lyophilization: Freeze-dry the concentrated extract to obtain a powdered crude extract.

Purification of this compound

This multi-step purification protocol employs column chromatography techniques to isolate this compound from the crude extract.

3.1. Liquid-Liquid Partitioning

-

Dissolution: Dissolve the crude extract in deionized water.

-

Solvent Partitioning: Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a moderately polar compound, is expected to partition primarily into the ethyl acetate fraction.

-

Concentration: Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

3.2. Silica Gel Column Chromatography

-

Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-